molecular formula C20H19N5O B7693107 N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide

N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide

Cat. No.: B7693107
M. Wt: 345.4 g/mol
InChI Key: FYFJTMGJWIYZCM-UHFFFAOYSA-N
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Description

“N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide” is a compound that belongs to the class of 1H-pyrazolo[3,4-b]quinolines . These are three-membered azaheterocyclic systems composed of a pyrazole and quinoline fragment . The parent structure can be modified with a number of substituents that greatly influence the physical, photophysical, and biological properties .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]quinolines has been researched for over 100 years . The main methods of synthesis include Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis . A straightforward and high yielding synthetic approach has been employed to synthesize novel 1H-1,2,3-triazole tethered pyrazoloquinazoline hybrids as new antimicrobial agents .


Molecular Structure Analysis

1H-pyrazolo[3,4-b]quinolines are composed of a pyrazole and quinoline fragment . The parent structure can be modified with a number of substituents that greatly influence the physical, photophysical, and biological properties .


Chemical Reactions Analysis

The main methods of synthesis of 1H-pyrazolo[3,4-b]quinolines include Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced .

Mechanism of Action

The mechanism of action of N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide involves its ability to inhibit the activity of specific proteins involved in various cellular processes. Specifically, this compound has been found to inhibit the activity of WDR5, which is involved in gene expression, and NF-κB, which is involved in the immune response. By blocking the activity of these proteins, this compound can modulate cellular processes and potentially have therapeutic effects.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can inhibit the growth of cancer cells, reduce inflammation, and protect neurons from oxidative stress. In vivo studies have shown that this compound can reduce tumor growth in mice and improve cognitive function in a mouse model of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide in lab experiments is its specificity for certain proteins, which allows for targeted modulation of cellular processes. Additionally, this compound has been found to have low toxicity and high stability, which makes it a promising candidate for further research. However, one limitation of using this compound is its relatively new discovery, which means that more research is needed to fully understand its potential applications and limitations.

Future Directions

There are several future directions for research involving N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide. One potential direction is to further investigate its potential as a cancer treatment, particularly in combination with other therapies. Another potential direction is to explore its potential applications in neurodegenerative diseases, such as Parkinson's and Huntington's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential limitations.

Synthesis Methods

The synthesis of N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide involves the reaction of 2-aminonicotinic acid with tert-butyl isocyanide in the presence of a palladium catalyst. The resulting product is then treated with trifluoroacetic acid to remove the tert-butyl protecting group, yielding this compound in high purity and yield.

Scientific Research Applications

N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide has been shown to have potential applications in various fields of research, including cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound has been found to inhibit the growth of cancer cells by blocking the activity of a protein called WDR5, which is involved in gene expression. Inflammation research has shown that this compound can reduce inflammation by inhibiting the activity of a protein called NF-κB, which is involved in the immune response. In neurodegenerative disease research, this compound has been found to protect neurons from damage caused by oxidative stress.

Properties

IUPAC Name

N-[1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O/c1-13(2)12-25-19-15(11-14-7-3-4-8-16(14)22-19)18(24-25)23-20(26)17-9-5-6-10-21-17/h3-11,13H,12H2,1-2H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYFJTMGJWIYZCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=NC3=CC=CC=C3C=C2C(=N1)NC(=O)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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